4-Carboxy-4'-sulfoazobenzene
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Overview
Description
4-carboxy-4'-sulfoazobenzene is a member of the class of azobenzenes that is azobenzene in which the para position of one of the phenyl groups is substituted by a carboxy group, whilst that of the other phenyl group is substituted by a sulfo group. It is a sulfobenzoic acid, a monocarboxylic acid and a member of azobenzenes. It is a conjugate acid of a 4-carboxylato-4'-sulfonatoazobenzene.
Scientific Research Applications
Bacterial Utilization
A study isolated a bacterial strain (strain S5) capable of growing aerobically with 4-carboxy-4'-sulfoazobenzene as its sole carbon and energy source. This strain likely cleaves 4-carboxy-4'-sulfoazobenzene reductively under aerobic conditions, producing 4-aminobenzoate and 4-aminobenzenesulfonate, which are then mineralized through established degradation pathways (Blümel et al., 1998).
Chemical Functionalization
Research on the selective functionalization of aromatic C(sp2)-H bonds, particularly in the presence of benzylic C(sp3)-H bonds, utilized derivatives of azobenzenes like 4-carboxy-4'-sulfoazobenzene. These studies involve reactions catalyzed by metal complexes, offering insights into chemical synthesis and functional group modifications (Miura et al., 2017).
Photoresponsive Applications
A study developed photoresponsive peptide-azobenzene compounds, including derivatives of 4-carboxy-4'-sulfoazobenzene, for interaction with platinum surfaces. This research aimed at creating smart surfaces for biosensors and array platforms, illustrating the potential of 4-carboxy-4'-sulfoazobenzene in advanced material science (Dinçer et al., 2008).
Chelate Stability Research
The stability of metal chelate compounds involving 4-carboxy-4'-sulfoazobenzene was evaluated, providing insights into chelate stability orders among transition and alkaline earth metals. This research contributes to understanding the electronic effects and stability in coordination chemistry (Murakami et al., 1963).
properties
Product Name |
4-Carboxy-4'-sulfoazobenzene |
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Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O5S/c16-13(17)9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)21(18,19)20/h1-8H,(H,16,17)(H,18,19,20) |
InChI Key |
IDPOSZGKQSRDFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
synonyms |
4-carboxy-4'-sulfoazobenzene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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